molecular formula C12H21NO3 B037536 tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate CAS No. 117565-57-8

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Cat. No. B037536
M. Wt: 227.3 g/mol
InChI Key: HGJKZGGZDSJORL-UHFFFAOYSA-N
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Description

"tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate" is a chemical compound involved in various syntheses and chemical studies. It is an intermediate in the synthesis of novel compounds and has been the subject of various chemical analyses.

Synthesis Analysis

The synthesis of tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate involves multiple steps, starting from readily available reagents. For example, the synthesis of a similar compound, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, includes steps like SN2 substitution, borohydride reduction, oxidation, and acylation, with an overall high yield (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Molecular structure characterization often involves techniques like FTIR, NMR, and X-ray crystallography. For instance, a related compound was analyzed using X-ray crystallography, revealing its crystal structure and intramolecular hydrogen bonding patterns (N. Çolak et al., 2021).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, forming diverse derivatives. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with BuLi and BrCH2CH=CRR’ to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (A. I. Moskalenko & V. Boev, 2014).

Scientific Research Applications

  • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Application : This compound is used as a building block in pharmaceutical research .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
  • tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

    • Application : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Methods of Application : The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .
    • Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
  • tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone

    • Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
    • Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
    • Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
  • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Application : This compound is used as a building block in pharmaceutical research .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
  • 1-Boc-4-piperidone

    • Application : This compound is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
  • tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone

    • Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
    • Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
    • Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
  • tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone

    • Application : This compound was used in a reaction with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
    • Methods of Application : The reaction was carried out in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ .
    • Results or Outcomes : The reaction afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
  • 1-Boc-4-piperidone

    • Application : This compound is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .
  • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Application : This compound is used as a building block in pharmaceutical research .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a chemical reaction to synthesize a more complex molecule .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, the use of this compound can enable the synthesis of a wide variety of pharmaceutical compounds .

Safety And Hazards

The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJKZGGZDSJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624245
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate

CAS RN

117565-57-8
Record name tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25.1 mmol), pyrollidine (5 mL) and p-toluenesulfonic acid (25 mg) in benzene (100 mL) was heated at reflux for 16 h with azeotropic distillation of water. The resulting enamine solution was cooled to rt and concentrated. The crude enamine was dissolved in acetonitrile (50 mL); iodoethane (4.67 g, 30.1 mmol.) was added and the mixture was heated at 100° C. for 0.5 h, cooled to rt and concentrated. The mixture was dissolved in ethyl acetate (200 mL), washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The extract was dried over magnesium sulfate, filtered and concentrated. The crude compound was purified by silica gel chromatography (80% hexanes/20% ethyl acetate) to afford 3-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (680 mg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25.1 mmol), pyrollidone (5 mL) and p-toluenesulfonic acid (25 mg) in benzene (100 mL) was heated at reflux for 16 h with azeotropic distillation of water. The resulting enamine solution was cooled to rt and concentrated. The crude enamine was dissolved in acetonitrile (50 mL); iodoethane (4.67 g, 30.1 mmol.) was added and the mixture was heated at 100° C. for 0.5 h, cooled to rt and concentrated. The mixture was dissolved in ethyl acetate (200 mL), washed with 1 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The extract was dried over magnesium sulfate, filtered and concentrated. The crude compound was purified by silica gel chromatography (80% hexanes/20% ethyl acetate) to afford 3-ethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (680 mg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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enamine
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4.67 g
Type
reactant
Reaction Step Four

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